2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
The compound “2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” belongs to a class of compounds known as thioxopyrimidines . Thioxopyrimidines and their condensed analogs are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Scientific Research Applications
Synthesis and Biological Activity
Research has shown a broad interest in the synthesis and evaluation of pyrrolopyrimidine derivatives for their potential biological activities. For instance, studies have synthesized new derivatives and explored their anti-inflammatory, CNS depressant, and antimicrobial activities, highlighting the chemical versatility and potential therapeutic applications of these compounds:
Antimicrobial Activity : Pyrrolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds synthesized from this class have shown promising antibacterial and antifungal activities, indicating their potential as therapeutic agents against microbial infections (Maddila et al., 2016).
Anti-HIV Activity : The synthesis of novel dihydropyrazolopyrimidinone derivatives, explored for various pharmacological properties, includes studies on antiviral, antibacterial, antitumor, and anti-inflammatory effects. These compounds, including pyrazolopyrimidine systems, possess a wide range of biological activities, highlighting their significance in medical chemistry (Önal et al., 2008).
Antitumor Activity : The synthesis and evaluation of pyrrolopyrimidine derivatives for their antitumor activity have been documented. Compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been identified as potent inhibitors of mammalian dihydrofolate reductase, with significant activity against specific cancer models (Grivsky et al., 1980).
properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-13-7-5-6-10-15(13)12-25-20-22-17-16(14-8-3-2-4-9-14)11-21-18(17)19(24)23-20/h2-11,21H,12H2,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJSOAREMPCVOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2)NC=C3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one |
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